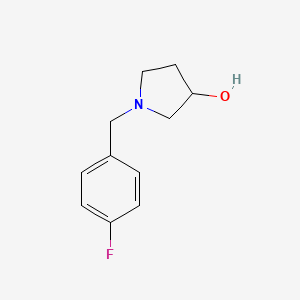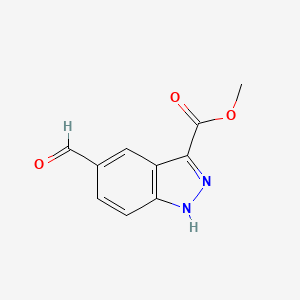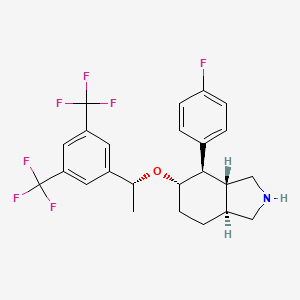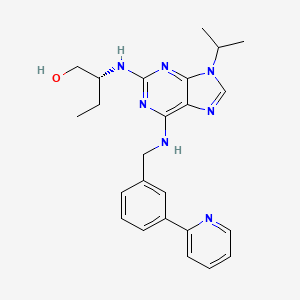
3-溴-6-氟-2-甲氧基苯甲醛
概述
描述
3-Bromo-6-fluoro-2-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H6BrFO2. This compound is characterized by the presence of bromine, fluorine, and methoxy functional groups attached to a benzaldehyde core. It is commonly used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals.
科学研究应用
3-Bromo-6-fluoro-2-methoxybenzaldehyde is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the development of bioactive compounds and enzyme inhibitors.
Medicine: It acts as an intermediate in the synthesis of pharmaceutical agents with potential therapeutic properties.
Industry: It is employed in the production of agrochemicals and specialty chemicals.
作用机制
Target of Action
Similar compounds such as 2-fluoro-3-methoxybenzaldehyde have been used as intermediates in the synthesis of inhibitors for the pim-1, pim-2, and pim-3 protein kinases . These kinases play crucial roles in cellular processes such as cell cycle progression, apoptosis, and transcription.
Biochemical Pathways
If it acts similarly to related compounds, it may influence pathways involving the pim kinases . These kinases are involved in several signaling pathways related to cell survival and proliferation.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
If it acts as an inhibitor of the pim kinases like related compounds, it could potentially influence cell survival, proliferation, and apoptosis .
Action Environment
The action, efficacy, and stability of 3-Bromo-6-fluoro-2-methoxybenzaldehyde can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature and pH . Its efficacy could also be influenced by the presence of other compounds or drugs in the system.
生化分析
Biochemical Properties
3-Bromo-6-fluoro-2-methoxybenzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been noted to participate in reactions involving aldehydes and ethers . The nature of these interactions often involves the formation of covalent bonds with nucleophilic sites on proteins or enzymes, leading to potential modifications in their activity.
Cellular Effects
The effects of 3-Bromo-6-fluoro-2-methoxybenzaldehyde on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with specific signaling pathways that regulate cell growth and apoptosis . These interactions can lead to changes in gene expression, which in turn affect cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 3-Bromo-6-fluoro-2-methoxybenzaldehyde exerts its effects through several mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. This compound has been shown to participate in free radical bromination and nucleophilic substitution reactions . These interactions can result in changes in gene expression and modifications in the activity of various enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-6-fluoro-2-methoxybenzaldehyde can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function over time.
Dosage Effects in Animal Models
The effects of 3-Bromo-6-fluoro-2-methoxybenzaldehyde vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cell signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
3-Bromo-6-fluoro-2-methoxybenzaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell . The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and overall biochemical processes.
Transport and Distribution
The transport and distribution of 3-Bromo-6-fluoro-2-methoxybenzaldehyde within cells and tissues are critical for its biological activity. This compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within certain tissues or cellular compartments can influence its activity and effectiveness.
Subcellular Localization
The subcellular localization of 3-Bromo-6-fluoro-2-methoxybenzaldehyde plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its presence in these locations can affect its interactions with other biomolecules and its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluoro-2-methoxybenzaldehyde typically involves the bromination and fluorination of 2-methoxybenzaldehyde. One common method includes the following steps:
Bromination: 2-Methoxybenzaldehyde is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride or cesium fluoride to introduce the fluorine atom at the 6-position.
Industrial Production Methods: Industrial production of 3-Bromo-6-fluoro-2-methoxybenzaldehyde follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions: 3-Bromo-6-fluoro-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Nucleophilic Substitution: Substituted benzaldehydes with different functional groups.
Oxidation: 3-Bromo-6-fluoro-2-methoxybenzoic acid.
Reduction: 3-Bromo-6-fluoro-2-methoxybenzyl alcohol.
相似化合物的比较
- 2-Bromo-6-fluoro-3-methoxybenzaldehyde
- 3-Bromo-2-fluoro-6-methoxybenzaldehyde
- 6-Bromo-2-fluoro-3-methoxybenzaldehyde
Comparison: 3-Bromo-6-fluoro-2-methoxybenzaldehyde is unique due to the specific positioning of the bromine, fluorine, and methoxy groups on the benzaldehyde ring. This unique arrangement can influence its reactivity and interaction with other molecules, making it distinct from its isomers and analogs.
属性
IUPAC Name |
3-bromo-6-fluoro-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-8-5(4-11)7(10)3-2-6(8)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBHANVMIQFWEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C=O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624026 | |
| Record name | 3-Bromo-6-fluoro-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473416-74-9 | |
| Record name | 3-Bromo-6-fluoro-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














